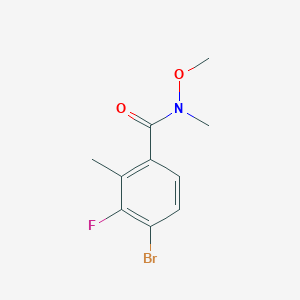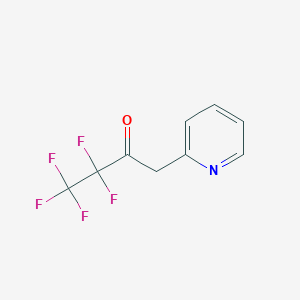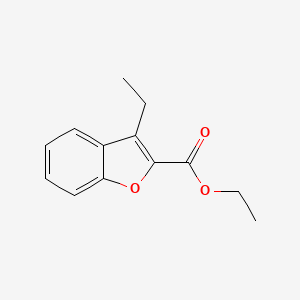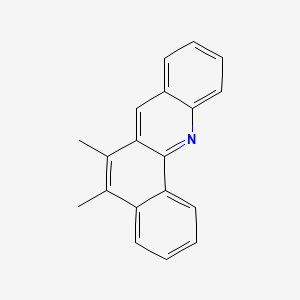
5,6-Dimethylbenz(c)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethylbenz©acridine is a polycyclic aromatic hydrocarbon with the molecular formula C19H15N. It is a derivative of acridine, characterized by the presence of two methyl groups at the 5th and 6th positions of the benzene ring fused to the acridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylbenz©acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,6-dimethylaniline with a suitable aldehyde or ketone, followed by cyclization in the presence of a Lewis acid catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of 5,6-Dimethylbenz©acridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethylbenz©acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic ring .
Applications De Recherche Scientifique
5,6-Dimethylbenz©acridine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studies have explored its interactions with biological macromolecules, such as DNA and proteins.
Industry: It is used in the production of dyes, pigments, and fluorescent materials.
Mécanisme D'action
The mechanism of action of 5,6-Dimethylbenz©acridine primarily involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the normal function of DNA and can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription . Additionally, the compound’s planar structure allows it to interact with various molecular targets through π-stacking interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,10-Dimethylbenzo©acridine
- 7,9-Dimethylbenz©acridine
- 7-(1-Piperidinyl)-5,6-dihydrobenzo©acridine dihydrochloride
Comparison
Compared to other similar compounds, 5,6-Dimethylbenz©acridine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. For instance, the presence of methyl groups at the 5th and 6th positions may enhance its ability to intercalate into DNA and interact with specific molecular targets .
Propriétés
Numéro CAS |
2422-78-8 |
|---|---|
Formule moléculaire |
C19H15N |
Poids moléculaire |
257.3 g/mol |
Nom IUPAC |
5,6-dimethylbenzo[c]acridine |
InChI |
InChI=1S/C19H15N/c1-12-13(2)17-11-14-7-3-6-10-18(14)20-19(17)16-9-5-4-8-15(12)16/h3-11H,1-2H3 |
Clé InChI |
VBWNCLOOLHYFFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC3=CC=CC=C3N=C2C4=CC=CC=C14)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


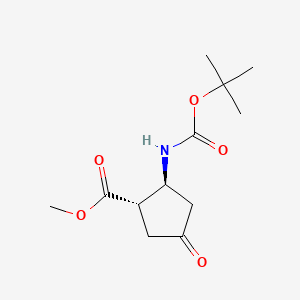
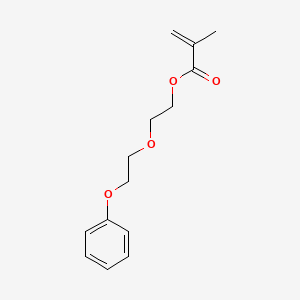
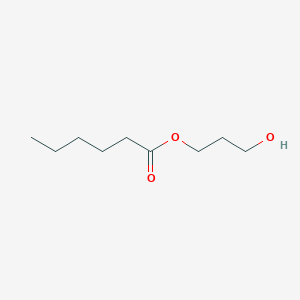
![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14013640.png)

![6-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14013646.png)
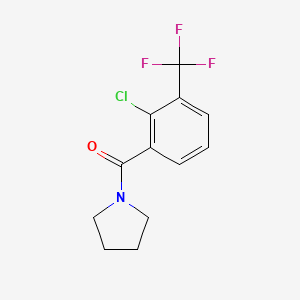
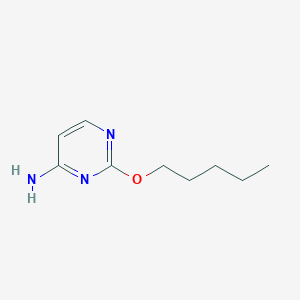
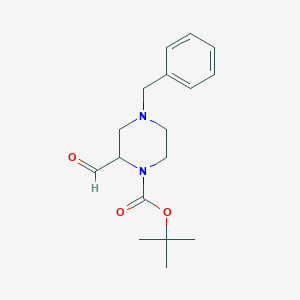
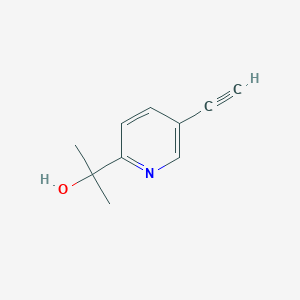
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14013682.png)
